

Structural Architecture & Computational Profiling of 4-Butoxybenzenesulfonamide

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Compound of Interest

Compound Name: 4-Butoxybenzenesulfonamide

CAS No.: 1138-58-5

Cat. No.: B073945

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Executive Summary

4-Butoxybenzenesulfonamide is a significant structural motif in medicinal chemistry, serving as a lipophilic scaffold for the design of Carbonic Anhydrase (CA) inhibitors. Unlike its purely alkylated analog (4-butylbenzenesulfonamide), the inclusion of the ether oxygen in the butoxy tail alters the electronic distribution of the phenyl ring and introduces a potential hydrogen bond acceptor site. This guide details the structural encoding (SMILES), 3D conformational landscape, and computational protocols required to model this compound for Structure-Activity Relationship (SAR) studies.

Chemical Identity & SMILES Architecture

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string representation of the molecular graph. For **4-Butoxybenzenesulfonamide**, the notation must capture the para-substitution pattern and the specific oxidation state of the sulfur atom.

Canonical SMILES

```
CCCCOc1ccc(S(N)(=O)=O)cc1
```

Structural Parsing

The string can be deconstructed into three distinct pharmacophoric elements:

Segment	SMILES Component	Chemical Significance
Lipophilic Tail	CCCC	A butyl chain providing hydrophobic bulk, critical for interacting with non-polar pockets in enzyme active sites (e.g., the hydrophobic wall of CA II).
Linker	O	An ether linkage connecting the tail to the aromatic core. It acts as a weak H-bond acceptor and increases electron density on the ring via the mesomeric effect (+M).
Aromatic Core	c1ccc(...)cc1	A benzene ring serving as a rigid scaffold to orient the functional groups in a para (1,4) configuration.
Warhead	S(N)(=O)=O	The primary sulfonamide group (). This is the zinc-binding group (ZBG) essential for coordinating the catalytic ion in metalloenzymes.

3D Conformational Landscape

Understanding the 3D geometry is a prerequisite for docking studies. The molecule is not static; its bioactivity depends on specific low-energy conformations.

Geometric Parameters

- Sulfonamide Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

bond angle is typically expanded () due to repulsion between the oxygen lone pairs, while the angle is compressed.

- **Planarity:** The benzene ring and the ether oxygen atoms are generally coplanar due to conjugation. However, the sulfonamide nitrogen often deviates slightly from this plane to optimize hydrogen bonding.
- **Torsional Flexibility:** The butoxy tail (-O-CH₂-CH₂-CH₂-CH₃) exhibits significant rotational freedom. In solution, it fluctuates between anti (extended) and gauche (kinked) conformations. The anti conformation is often preferred in crystal packing to maximize Van der Waals contact surface area.

Electronic Surface

The electrostatic potential map (ESP) reveals a distinct polarity gradient:

- **Negative Pole:** Concentrated around the sulfonyl oxygens and the ether oxygen.
- **Positive Pole:** Localized on the sulfonamide protons (), making them excellent H-bond donors.

Computational Modeling Workflow

To rigorously study this molecule, one cannot rely on static 2D drawings. The following protocol outlines the generation of a validated 3D conformer for docking simulations.

Protocol: From SMILES to Docking-Ready Ligand

- **Topology Generation:**
 - Input the canonical SMILES into a cheminformatics toolkit (e.g., RDKit or OpenBabel).
 - **Critical Step:** Protonate the sulfonamide nitrogen at physiological pH (7.4). Primary sulfonamides are generally neutral at this pH (pKa

10.0), so the species should remain

.

- Conformer Embedding:
 - Use a distance geometry algorithm to generate an initial random 3D coordinate set.
 - Generate a conformational ensemble (e.g., 50 conformers) to sample the flexibility of the butoxy tail.
- Energy Minimization:
 - Apply the MMFF94 (Merck Molecular Force Field), which is parameterized well for organic sulfonyl compounds.
 - Convergence Criteria: Minimize until the RMS gradient is
- .
- Charge Assignment:
 - For docking, assign Gasteiger-Marsili partial charges. The sulfur atom will carry a significant positive partial charge, while the oxygens will be negative.

Visualization of the Workflow



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Figure 1: Computational pipeline for converting the 1D SMILES representation of **4-Butoxybenzenesulfonamide** into a biologically relevant 3D structure.

Structural Applications in Drug Design

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classical inhibitors of Carbonic Anhydrase (CA).[1][2] The 4-butoxy derivative is particularly relevant for probing the hydrophobic pocket of the enzyme active site.

- Mechanism: The deprotonated sulfonamide nitrogen () coordinates directly to the ion in the active site, displacing the catalytic water molecule/hydroxide ion.
- SAR of the Butoxy Tail: The active site of human CA II contains a hydrophobic patch formed by residues Val121, Leu198, and Trp209. The butoxy chain of the ligand extends into this pocket, establishing hydrophobic Van der Waals interactions that stabilize the binding complex. This interaction often increases potency compared to shorter analogs (e.g., methoxy) by displacing "high-energy" water molecules from the hydrophobic surface.

Physicochemical Properties Summary[1][3][4][5]

Property	Value (Predicted)	Implication
Molecular Weight	229.29 g/mol	Fragment-like, suitable for lead optimization.
LogP (Lipophilicity)	-2.1 - 2.5	Moderate lipophilicity ensures good membrane permeability.
H-Bond Donors	1 (NH ₂)	Critical for Zn-binding and interaction with Thr199.
H-Bond Acceptors	3 (O=S=O, -O-)	The ether oxygen adds an acceptor site absent in alkyl analogs.

References

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Sources

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